molecular formula C19H21N3O4 B2707111 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171987-88-4

1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2707111
CAS No.: 1171987-88-4
M. Wt: 355.394
InChI Key: YAQBWGLLNNEQGM-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a dimethoxyphenyl group and a tetrahydroquinolinone moiety, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the following steps:

    Formation of the Tetrahydroquinolinone Core: The starting material, 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline, can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Urea Linkage: The tetrahydroquinolinone core is then reacted with an isocyanate derivative of 2,3-dimethoxyaniline to form the urea linkage. This step typically requires a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exerts its effects depends on its interaction with molecular targets. These interactions often involve:

    Binding to Enzymes or Receptors: The compound can inhibit or activate enzymes or receptors, affecting various biochemical pathways.

    Modulation of Signal Transduction Pathways: By interacting with key proteins, the compound can influence cellular signaling processes.

Comparison with Similar Compounds

    1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)urea: Similar structure but with a different position of the urea linkage.

    1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)urea: Another positional isomer with the urea linkage at a different site.

Uniqueness: 1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-22-15-9-8-13(11-12(15)7-10-17(22)23)20-19(24)21-14-5-4-6-16(25-2)18(14)26-3/h4-6,8-9,11H,7,10H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQBWGLLNNEQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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